molecular formula C23H23O2P B044744 (Carbethoxyethylidene)triphenylphosphorane CAS No. 5717-37-3

(Carbethoxyethylidene)triphenylphosphorane

Cat. No. B044744
CAS RN: 5717-37-3
M. Wt: 362.4 g/mol
InChI Key: KZENFXVDPUMQOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Carbethoxyethylidene)triphenylphosphorane and related compounds involves the reaction of phosphorane derivatives with aldehydes, ketones, and other electrophilic compounds. For instance, 3-ethoxycarbonyl-2-propenylidene(triphenyl)phosphorane reacts with glyoxal monohydrates to give 2-substituted 5-ethoxycarbonylcyclopent-2-en-1-ones through a [3+2]-annulation reaction, showcasing its utility in synthesizing cyclopentenones and related structures (Islam et al., 1996).

Molecular Structure Analysis

The molecular structure of (Carbethoxyethylidene)triphenylphosphorane compounds has been elucidated through spectroscopic techniques and X-ray diffraction studies. These analyses reveal the bond lengths, molecular conformations, and electronic structures, contributing to understanding the compound's reactivity and interaction with other molecules. For example, the structures of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its derivatives have been characterized, highlighting the polarized electronic structures and differing crystal structures despite similar molecular conformations (Cobo et al., 2008).

Chemical Reactions and Properties

(Carbethoxyethylidene)triphenylphosphorane participates in a variety of chemical reactions, primarily known for its role in the Wittig reaction, leading to the formation of alkenes. It reacts with aldehydes and ketones to form a wide range of unsaturated esters and cyclopentenones, demonstrating its versatility in organic synthesis. The reaction conditions, such as the presence of bases or specific solvents, significantly influence the outcome of these reactions, including stereoselectivity and yield (Yanovskaya & Kucherov, 1964).

Scientific Research Applications

  • Wittig Reactions : It is a stable phosphorane that undergoes Wittig reactions with various aldehydes such as cyclohexanone, benzaldehyde, and acetaldehyde. This property is essential for synthesizing certain organic compounds (Hocking, 1966).

  • Stereoselective Transformation to C-Glycosylidenes : The compound is utilized in the Wittig reaction with perbenzylated sugar lactones, leading to the stereoselective transformation to C-glycosylidenes. This application is particularly useful in carbohydrate chemistry, with good yields for galacto and gluco derivatives (Xie, Molina, & Czernecki, 1999).

  • Synthesis of Ethyl Β-(2,2-Dimethyltetrahydro-4-pyranyl)-Β-oxopropionate : It is used in synthesizing specific compounds like ethyl β-(2,2-dimethyltetrahydro-4-pyranyl)-β-oxopropionate, demonstrating its utility in synthesizing complex organic molecules (Vartanyan, Kazaryan, & Vartanyan, 1979).

  • Synthesis of Cyclopentenones : It aids in the synthesis of cyclopentenones from allylidene triphenylphosphoranes and α-halocarbonyl compounds. This is a significant application in the field of organic synthesis (Hatanaka, Himeda, & Ueda Ikuo, 1991).

  • Chain Extension in Carbohydrates : Unstabilized phosphore ylides like carbethoxyethylidene triphenylphosphorane can extend the carbon chain of unsaturated sugars, providing a direct route for one-carbon chain extension in carbohydrate series (Tronchet, Doelker, & Baehler, 1969).

  • Synthesis of Antitumor Compounds : It has been involved in the synthesis of new antitumor compounds, such as 5'-nor and 5',6'-seco derivatives of vinblastine-type alkaloids (Mangeney et al., 1979).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding dust formation, and using only under a chemical fume hood .

properties

IUPAC Name

ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENFXVDPUMQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205818
Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 2-(triphenylphosphoranylidene)propionate

CAS RN

5717-37-3
Record name (Carbethoxyethylidene)triphenylphosphorane
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Synthesis routes and methods

Procedure details

1.6 Kg (6.10 mol) triphenyl phosphine was dissolved in 10 L ethyl acetate and 1.0 Kg of ethyl 2-bromopropionate was added into the above solution. The reaction mixture was stirred at room temperature for 2 days. White solid was filtered off and the precipitate was washed with ethyl acetate. The resulting compound was dissolved in methanol and treated with saturated aqueous potassium carbonate. After stirring for 2 h, the yellow solid was filtered off and washed with water to give 1.5 Kg (75%) of desired product.
Quantity
1.6 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Carbethoxyethylidene)triphenylphosphorane
Reactant of Route 2
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(Carbethoxyethylidene)triphenylphosphorane
Reactant of Route 3
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(Carbethoxyethylidene)triphenylphosphorane

Citations

For This Compound
289
Citations
MJ Stoermer, JT Pinhey - Molecules, 1998 - mdpi.com
The general part of the experimental section [1] has been presented elsewhere. To a solution of (1-carbethoxyethylidene) triphenylphosphorane (5.76 g, 15.7 mmol) in dry benzene (…
Number of citations: 4 www.mdpi.com
L Vila, N Cabedo, C Villarroel-Vicente, A García… - Bioorganic & Medicinal …, 2022 - Elsevier
… For Wittig olefination the carbethoxyethylidene triphenylphosphorane was previously … NaOH during 20 min, to obtain carbethoxyethylidene triphenylphosphorane. The aldehyde 11 (200 …
Number of citations: 5 www.sciencedirect.com
R Halim, MA Brimble, J Merten - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
The stereocontrolled synthesis of the C1–C16 ABC spiroacetal-containing tricyclic fragment of pectenotoxin-7 6 has been accomplished. The key AB spiroacetal aldehyde 9 was …
Number of citations: 34 pubs.rsc.org
M Kinoshita, M Ohtsuka, D Nakamura… - Chemical and …, 2002 - jstage.jst.go.jp
All melting points were measured on a Yanaco MP-3S micro melting point apparatus and are uncorrected. 1H-and 13C-NMR spectra were recorded on JEOL AL 400 spectrometer in …
Number of citations: 23 www.jstage.jst.go.jp
A Fontana, G d'Ippolito, A Cutignano… - Pure and Applied …, 2007 - degruyter.com
… Analysis of diatom PUAs was greatly facilitated by using a new method of derivatization based on carbethoxyethylidene-triphenylphosphorane (CET-TPP) which leads to derivatives that …
Number of citations: 116 www.degruyter.com
AD Turner, SV Pizzo, GW Rozakis… - Journal of the American …, 1987 - ACS Publications
In summary, the first total synthesis of (+)-phyllanthoside has been achieved. The central features of the strategy were the Koenigs-Knorr protocol followedby benzyl-acetyl interchange …
Number of citations: 70 pubs.acs.org
C Pearson, KL Rinehart, M Sugano… - Organic Letters, 2000 - ACS Publications
Synthesis of the unusual amino acid (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), a unit of numerous cyanobacterial toxins, is described. …
Number of citations: 46 pubs.acs.org
JY Lai, J Yu, B Mekonnen, JR Falck - Tetrahedron letters, 1996 - Elsevier
Charette asymmetric cyclopropanation, chiral thiazoline synthesis by thioamide cyclization under modified Mitsunobu conditions, Ti(iPrO) 4 /bi-naphthol catalyzed allylstannane addition…
Number of citations: 86 www.sciencedirect.com
SH Lau, SL Bourne, B Martin, B Schenkel, G Penn… - Organic …, 2015 - ACS Publications
An efficient preparation of a precursor to the neprilysin inhibitor sacubitril is described. The convergent synthesis features a diastereoselective Reformatsky-type carbethoxyallylation …
Number of citations: 40 pubs.acs.org
T Tsunoda, K Uemoto, C Nagino, M Kawamura… - Tetrahedron letters, 1999 - Elsevier
Some new Mitsunobu reagents, especially N,N,N′,N′-tetramethylazodicarboxamide (TMAD)-tributylphosphine (TBP) and cyanomethylenetrimethylphosphorane (CMMP), mediated …
Number of citations: 60 www.sciencedirect.com

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